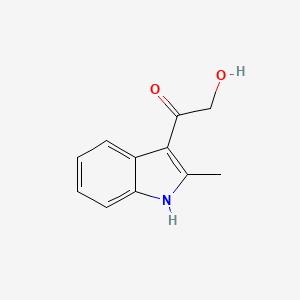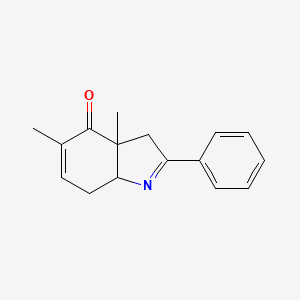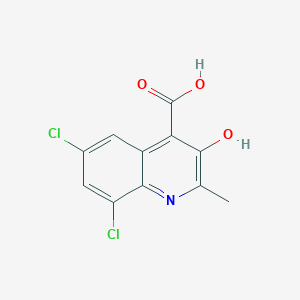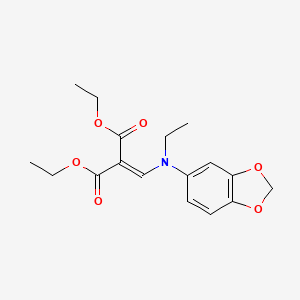
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate is an organic compound with the molecular formula C17H21NO6 and a molecular weight of 335.4 g/mol. It is characterized by the presence of a methylenedioxy group attached to an aniline derivative, which is further connected to a malonate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves the reaction of N-ethyl-3,4-(methylenedioxy)aniline with diethyl bromomalonate under basic conditions . The reaction typically proceeds as follows:
Reactants: N-ethyl-3,4-(methylenedioxy)aniline and diethyl bromomalonate.
Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile.
Procedure: The reactants are mixed and heated under reflux for several hours, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of functional materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves its interaction with specific molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate can be compared with similar compounds, such as:
Diethyl malonate: A simpler ester without the methylenedioxy and aniline groups.
N-ethyl-3,4-(methylenedioxy)aniline: Lacks the malonate ester group.
Diethyl ((N-methyl-3,4-(methylenedioxy)anilino)methylene)malonate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
CAS No. |
32953-23-4 |
|---|---|
Molecular Formula |
C17H21NO6 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
MJPSXFFZUVDQND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



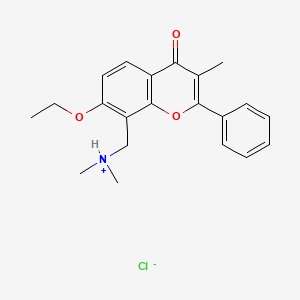

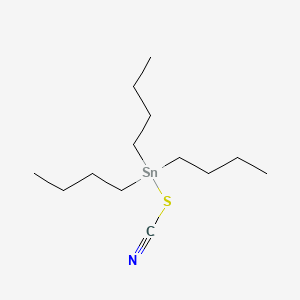
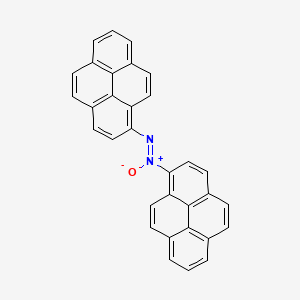


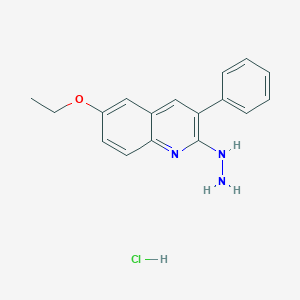

![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
